molecular formula C15H11BrClN5OS B282934 N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B282934
M. Wt: 424.7 g/mol
InChI Key: CEAIEMHSOQJLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors. For example, the compound has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to exhibit potent antimicrobial activity against various bacterial strains. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One of the advantages is its potent pharmacological activity, which makes it an attractive candidate for drug development. However, the compound is also highly reactive and can be difficult to handle, which can pose challenges for researchers.

Future Directions

There are several future directions for the research and development of N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an antimicrobial agent. Additionally, the compound could be investigated as a potential treatment for various inflammatory and autoimmune diseases. Further research is needed to fully understand the pharmacological properties of N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the conversion of 4-bromo-2-chloronitrobenzene to 4-bromo-2-chloroaniline, which is then reacted with sodium hydride to form the corresponding sulfide. The final step involves the reaction of the sulfide with chloroacetyl chloride to produce N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been shown to exhibit significant antimicrobial, anti-inflammatory, and antitumor activities. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

Molecular Formula

C15H11BrClN5OS

Molecular Weight

424.7 g/mol

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H11BrClN5OS/c16-10-6-7-13(12(17)8-10)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)

InChI Key

CEAIEMHSOQJLTQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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